![molecular formula C23H31ClN2O3S B2799584 Methyl 2-(4-(tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329857-24-0](/img/structure/B2799584.png)

Methyl 2-(4-(tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

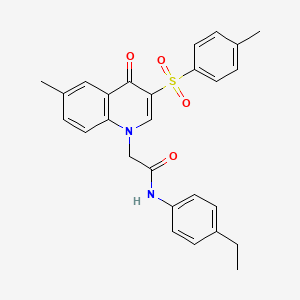

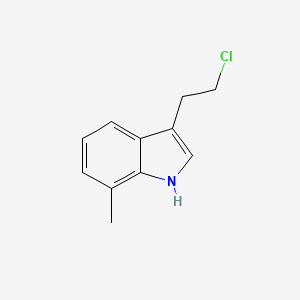

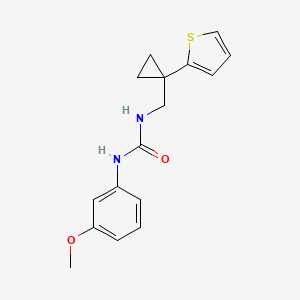

This compound is a complex organic molecule that contains several functional groups, including a benzamido group, a tetrahydrothieno[2,3-c]pyridine ring, and a carboxylate ester. These types of compounds are often used in medicinal chemistry and drug design due to their potential biological activities .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through condensation reactions. For instance, tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .Scientific Research Applications

- BTTAA derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity. In a study, a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate compounds were prepared by condensing tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids . These compounds exhibited promising anti-inflammatory effects, with inhibition percentages ranging from 39.021% to 54.239%. Notably, compounds 4i and 4a demonstrated comparable activity to the standard drug indomethacin.

- Although not directly studied for BTTAA, related compounds have shown antibacterial activity. For instance, 1,2,4,5-tetrakis(tert-butylthio)benzene (1) and 2,2,6,6-tetramethylbenzo[1,2-d:4,5-d′]bis[1,3]dithiole (2) were screened in vitro against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains .

- BTTAA’s biocompatibility and fast kinetics make it desirable for bioconjugation in diverse chemical biology experiments .

- BTTAA derivatives may find applications in catalysis. For example, 4,4’,4’‘-tri-tert-butyl-2,2’:6’,2’'-terpyridine (TBTA) and related ligands have been used in Ni-catalyzed reactions, including methylation of unactivated alkyl halides and acid chlorides .

- In silico docking studies have been used to verify and expand experimental outcomes for BTTAA derivatives . Such studies can guide drug design and predict binding interactions.

Anti-Inflammatory Activity

Antibacterial Properties

Bioconjugation and Chemical Biology

Catalysis and Organic Synthesis

Drug Design and Molecular Modeling

properties

IUPAC Name |

methyl 2-[(4-tert-butylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O3S.ClH/c1-14(2)25-12-11-17-18(13-25)29-21(19(17)22(27)28-6)24-20(26)15-7-9-16(10-8-15)23(3,4)5;/h7-10,14H,11-13H2,1-6H3,(H,24,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFJPTPPOZWOQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-(tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2799501.png)

![9-cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2799503.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2799505.png)

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2799509.png)

![1-methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2799513.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dichlorobenzamide](/img/structure/B2799515.png)

![5-[(5-Nitro-2-piperidinophenyl)methylene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2799516.png)

![(E)-methyl 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2799520.png)